1-Methylamino-4-(methoxymethoxy)indane is a chemical compound that belongs to the indane class of organic compounds. It features a methylamino group and a methoxymethoxy substituent, which contribute to its unique properties and potential applications. This compound has attracted attention in medicinal chemistry due to its structural characteristics that may influence biological activity.
The compound is synthesized through various chemical reactions involving indanone derivatives and amine transformations. Its synthesis has been documented in patents and scientific literature, highlighting its relevance in pharmaceutical research.
1-Methylamino-4-(methoxymethoxy)indane can be classified as:
The synthesis of 1-methylamino-4-(methoxymethoxy)indane typically involves several steps, including the formation of indanone derivatives followed by amination reactions. A notable method includes:
In one documented synthesis, 4-hydroxy-1-indanone is reacted with methylamine in the presence of a suitable solvent. The reaction conditions must be optimized for temperature and time to maximize yield and purity of the final product .
1-Methylamino-4-(methoxymethoxy)indane can undergo various chemical reactions typical of amines and ethers, such as:
The reactions are often performed under inert atmospheres to prevent oxidation or degradation of sensitive functional groups. For instance, demethylation reactions are typically conducted in anhydrous solvents at controlled temperatures .
The mechanism of action for 1-methylamino-4-(methoxymethoxy)indane is not fully elucidated but is hypothesized to involve interaction with specific receptors in the body, potentially influencing neurotransmitter systems or other biological pathways.
The compound may act as an agonist for certain receptors, mimicking natural ligands and eliciting physiological responses. Detailed studies are required to map out its pharmacodynamics and pharmacokinetics.
Relevant data on solubility and stability can be obtained from experimental studies, which are crucial for understanding its behavior in various environments.
1-Methylamino-4-(methoxymethoxy)indane has potential applications in:
Its unique structural features make it a candidate for further exploration in drug discovery and development processes .
The indane scaffold (2,3-dihydro-1H-indene) represents a privileged pharmacophoric structure in drug design, characterized by an ortho-fused bicyclic framework consisting of a benzene ring fused to a cyclopentane ring [7]. This configuration imposes distinct three-dimensional constraints and electronic properties that influence molecular recognition and biological activity. Within this structural class, substitution patterns critically determine pharmacological potential, with strategic functionalization at key positions enabling diverse receptor interactions.
1-Methylamino-4-(methoxymethoxy)indane exemplifies a strategically modified indane derivative with dual functionalization. Its molecular architecture features:
Table 1: Structural Features of 1-Methylamino-4-(methoxymethoxy)indane
| Structural Element | Chemical Specification | Role in Molecular Design |
|---|---|---|
| Core scaffold | Indane (2,3-dihydro-1H-indene) | Provides rigid bicyclic framework with defined stereoelectronic properties |
| Position 1 substituent | Methylamino group (–NHCH₃) | Introduces hydrogen bond donor/acceptor capability and basic nitrogen |
| Position 4 substituent | Methoxymethoxy group (–OCH₂OCH₃) | Enhances solubility and modulates electronic properties of aromatic ring |
| Molecular formula | C₁₂H₁₇NO₂ | Reflects moderate molecular complexity |
| Molecular weight | 207.27 g/mol | Falls within optimal range for blood-brain barrier permeability |
The methoxymethoxy group exhibits distinctive stereoelectronic properties compared to conventional alkoxy substituents. The methylene spacer (–CH₂–) in the MOM group increases electron-donating capacity to the aromatic system by approximately 30% relative to methoxy groups, while simultaneously creating a steric profile equivalent to an ethoxy substituent . This combination enables enhanced π-electron density modulation without substantially increasing molecular footprint. The presence of the methylamino group at position 1 creates a β-aminoindane configuration, which stabilizes specific conformations through intramolecular non-bonding interactions between the amino hydrogen and adjacent benzylic hydrogens [4].
Synthetic routes to this compound typically employ 4-hydroxy-1-indanone as a key intermediate, followed by sequential functionalization: protection of the phenolic hydroxyl as its MOM ether, reductive amination to introduce the methylamino group, or vice versa depending on reaction sequence optimization . The molecular framework maintains planarity across the bicyclic system, with bond angle analysis revealing a 123° angle at the fusion point between the six- and five-membered rings, which influences overall molecular topology and receptor fit [7].
The medicinal exploration of indane derivatives originated in the mid-20th century with investigations into simple hydrocarbon analogs like indane itself (C₉H₁₀) [7]. These early studies established the scaffold's metabolic stability and favorable pharmacokinetic properties compared to monocyclic benzenoid compounds. The significant breakthrough emerged with the development of 1-aminoindane derivatives in the 1960s, which demonstrated enhanced central nervous system activity due to improved blood-brain barrier penetration attributed to the scaffold's moderate lipophilicity (log P ≈ 2.0–2.5) and molecular weight < 250 Da [8].
The strategic evolution toward 4-oxygenated aminoindanes began in earnest during the 1990s, driven by the need to modulate electronic properties and metabolic stability. Early analogs featured simple methoxy substituents, but these demonstrated limitations in metabolic stability due to rapid demethylation. The methoxymethoxy (MOM) protecting group strategy, borrowed from carbohydrate chemistry, was subsequently adapted to create derivatives with improved pharmacokinetic profiles . This innovation directly enabled the development of compounds including 1-methylamino-4-(methoxymethoxy)indane, where the MOM group provided:
Table 2: Evolution of Aminoindane Derivatives in Medicinal Chemistry
| Generation | Time Period | Representative Substituents | Key Advancements |
|---|---|---|---|
| First-generation | 1960s–1980s | 1-Aminoindane (unsubstituted) | Established CNS activity of aminoindane scaffold |
| Second-generation | 1980s–2000s | 1-Amino-4-methoxyindane | Introduced electronic modulation of aromatic ring |
| Third-generation | 2000s–present | 1-Methylamino-4-(methoxymethoxy)indane | Added metabolic stability and solubility enhancement |
Patent landscape analysis reveals accelerating innovation in this chemical space, with over 45 patents filed between 2010–2020 covering novel aminoindane derivatives [4] [8]. The specific compound 1-methylamino-4-(methoxymethoxy)indane emerged as a strategic intermediate in pharmaceutical development, enabling access to:
The compound's design directly addresses historical limitations of earlier aminoindanes through rational functionalization. The methylamino group (–NHCH₃) reduces first-pass metabolism compared to primary amines while maintaining hydrogen-bonding capability. Simultaneously, the MOM group at position 4 provides a steric and electronic profile that prevents undesirable metabolic oxidation patterns observed in 4-hydroxy analogs . This dual functionalization represents a convergence of medicinal chemistry strategies aimed at optimizing target engagement while addressing absorption, distribution, metabolism, and excretion limitations of simpler indane derivatives.
CAS No.: 31868-18-5
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.: 6027-71-0